molecular formula C15H16ClN B2708207 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 100240-18-4

4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2708207
CAS No.: 100240-18-4
M. Wt: 245.75
InChI Key: LUXRVMSXRVDJOT-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that features a naphthalene ring fused to a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of naphthalene derivatives with tetrahydropyridine precursors under specific conditions. One common method includes the use of naphthalene-1-carbaldehyde and tetrahydropyridine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the tetrahydropyridine moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with similar structural features.

    Tetrahydropyridine: A related compound with a similar nitrogen-containing ring structure.

    Naphthalen-1-yl derivatives: Compounds with similar naphthalene-based structures.

Uniqueness: 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combination of a naphthalene ring and a tetrahydropyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 100240-18-4) is a chemical compound with significant biological activity, particularly in pharmacological applications. This compound is recognized for its potential as a versatile small molecule scaffold in medicinal chemistry. Its structure features a tetrahydropyridine core substituted with a naphthalene group, which contributes to its unique biological properties.

  • Molecular Formula : C₁₅H₁₅ClN
  • Molecular Weight : 241.74 g/mol
  • CAS Number : 100240-18-4

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with a tetrahydropyridine framework can act as inhibitors for specific kinases and other enzymes involved in critical cellular processes.

Pharmacological Applications

  • Neuroprotective Effects :
    • Studies have demonstrated that tetrahydropyridine derivatives exhibit neuroprotective properties against neurotoxic agents like 6-hydroxydopamine (6-OHDA). This suggests potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease .
  • Inhibition of Kinases :
    • The compound has shown promise as an inhibitor of LIM kinases (LIMK1 and LIMK2), which are implicated in various cancer pathways. Inhibiting these kinases can lead to reduced cell proliferation and migration in cancer models .
  • Antimicrobial Activity :
    • Some derivatives of tetrahydropyridine have been explored for their antimicrobial properties, although specific data on the naphthalene-substituted variant is limited.

Neuroprotective Study

In a study involving MN9D dopaminergic cells treated with 6-OHDA, the application of this compound resulted in significant inhibition of caspase 3/7 activities. This was correlated with restored levels of tyrosine hydroxylase and reduced lipid peroxidation, indicating its protective role against apoptosis induced by neurotoxic agents .

Kinase Inhibition Research

A comprehensive structure-activity relationship (SAR) analysis highlighted that modifications to the tetrahydropyridine core can enhance its potency as a LIMK inhibitor. The introduction of lipophilic groups was found to improve biological activity significantly compared to simpler derivatives .

Data Tables

Biological ActivityObserved EffectReference
NeuroprotectionInhibition of apoptosis in MN9D cells
LIMK InhibitionReduced cell proliferation in cancer models
AntimicrobialPotential activity against bacterial strains

Properties

IUPAC Name

4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13;/h1-8,16H,9-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXRVMSXRVDJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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